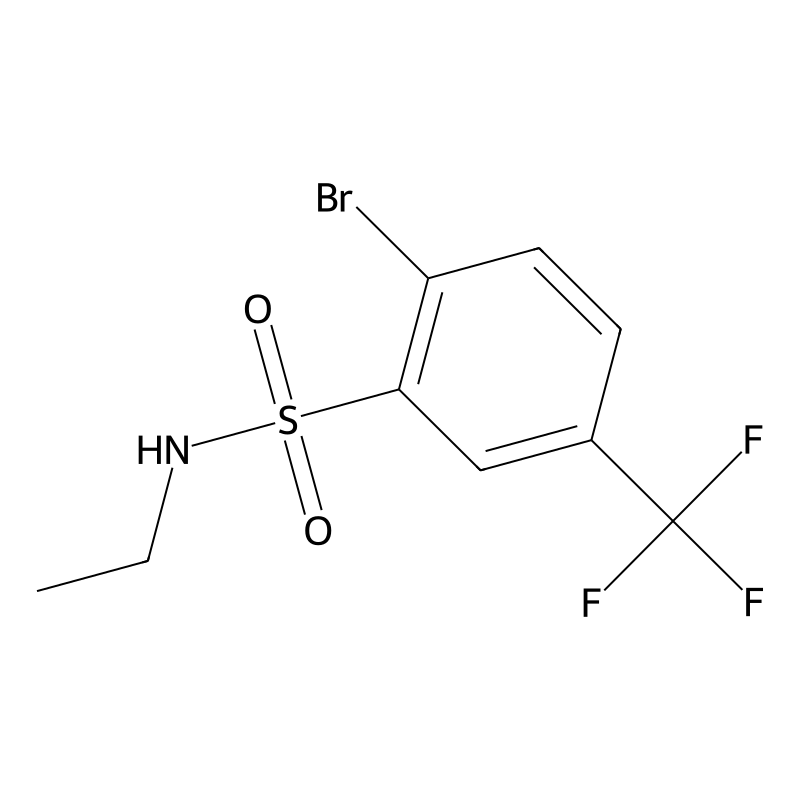

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by its unique structure that includes a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzenesulfonamide backbone. The molecular formula for this compound is C11H12BrF3N2O2S, and it has a molecular weight of approximately 367.19 g/mol. The presence of the trifluoromethyl group contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Sulfonamide Formation: It can react with various amines to form sulfonamide derivatives, which are important in pharmaceuticals.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the benzene ring.

2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide exhibits biological activity that can be attributed to its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folic acid synthesis. Additionally, compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity. Research indicates that similar compounds may have potential applications in treating conditions like cancer and bacterial infections.

Several synthesis methods have been reported for 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide:

- Bromination of Sulfonamide Precursors: Starting from N-ethyl-5-(trifluoromethyl)benzenesulfonamide, bromination can be achieved using bromine or N-bromosuccinimide in an appropriate solvent under controlled conditions.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction between N-ethyl-5-(trifluoromethyl)benzenesulfonamide and brominating agents has been shown to improve yields and reduce reaction times .

- Multi-Step Synthesis: A more complex synthesis involves the formation of the sulfonamide followed by bromination and purification steps to yield the final product with high purity .

The applications of 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide span across various fields:

- Pharmaceuticals: Its antibacterial properties make it a candidate for drug development.

- Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

- Materials Science: The compound's unique properties may be exploited in developing new materials with specific functionalities.

Interaction studies involving 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide focus on its binding affinity with biological targets. Molecular docking studies have been employed to predict its interaction with various enzymes involved in metabolic pathways. Such studies indicate potential inhibitory effects on key enzymes that could lead to therapeutic applications .

Several compounds share structural similarities with 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide | 4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide | Contains a tert-butyl group instead of ethyl; different biological activity profile |

| 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | Similar structure but with a methyl group | Potentially different pharmacokinetics due to methyl substitution |

| 2-Chloro-N-ethyl-5-(trifluoromethyl)benzenesulfonamide | Chlorine instead of bromine | Different reactivity patterns due to halogen type |

These comparisons illustrate how variations in substituents can influence the chemical behavior and biological activity of similar compounds.

Palladium-Catalyzed Cross-Coupling Strategies in Sulfonamide Functionalization

Palladium-catalyzed cross-coupling has emerged as a cornerstone for introducing sulfonamide functionalities into aromatic systems. A pivotal study demonstrated the use of aryl chlorosulfates as [SO₂Cl]⁺ synthons in Suzuki-Miyaura couplings with arylboronic acids, enabling the synthesis of arylsulfonyl chlorides (e.g., 4, Scheme 1) with broad functional group tolerance. For 2-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide, this approach could involve coupling a pre-functionalized bromo-trifluoromethyl arylboronic acid with a chlorosulfate intermediate. The Pd catalyst derived from L5 ligand selectively promotes carbon–sulfur bond formation, bypassing competing desulfonylation pathways.

Recent advances in three-component sulfonamide synthesis further streamline this process. Sulfuric chloride acts as a linchpin, reacting with amines and boronic acids to yield sulfonamides in a single step. For example, coupling in situ-generated sulfamoyl chlorides with 2-bromo-5-(trifluoromethyl)phenylboronic acid could directly furnish the target compound. This method avoids isolation of reactive intermediates, enhancing scalability.

Regioselective Bromination Techniques for Aromatic Sulfonamide Derivatives

Regioselective bromination at the ortho-position relative to the sulfonamide group is critical for constructing the target molecule. Traditional methods using N-bromosuccinimide (NBS) often lack selectivity, but recent innovations employ halogen-bonding interactions to enhance reactivity and control. Catalytic mandelic acid, a lactic acid derivative, activates NBS via Lewis acid/base interactions, polarizing the Br–N bond and directing electrophilic attack to the electron-deficient ortho-position of the sulfonamide. Computational studies confirm that additives increase the electropositive character of bromine, favoring regioselective C–H functionalization.

This approach is particularly effective for substrates with electron-withdrawing groups (e.g., trifluoromethyl), which deactivate the ring and necessitate precise bromination control. Applying mandelic acid (20 mol%) in aqueous acetonitrile at room temperature achieves >95% regioselectivity for 2-bromo-5-(trifluoromethyl)benzenesulfonamide precursors.

N-Ethylation Approaches in Benzenesulfonamide Scaffold Modification

N-Alkylation of primary sulfonamides presents challenges due to the poor nucleophilicity of the sulfonamide nitrogen. Manganese-catalyzed borrowing hydrogen (BH) methodology overcomes this limitation, enabling direct N-ethylation using ethanol as the alkylating agent. The Mn(I) PNP pincer precatalyst (5 mol%) facilitates dehydrogenation of ethanol to acetaldehyde, followed by imine formation and reduction to yield N-ethylsulfonamides.

For the target compound, this method avoids over-alkylation and simplifies purification. Reaction optimization with p-toluenesulfonamide and benzyl alcohol demonstrated 85% average yield across 32 substrates, highlighting compatibility with electron-deficient arenes. Scaling this protocol to N-ethylation ensures efficient access to 2-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide without requiring toxic alkyl halides.

Trifluoromethyl Group Incorporation via Radical-Mediated Pathways

Incorporating the trifluoromethyl (–CF₃) group at the para-position demands careful consideration of electronic and steric effects. While the provided sources lack direct examples, analogous strategies suggest two viable routes:

- Electrophilic Trifluoromethylation: Using Umemoto’s reagent (Togni’s reagent) under radical initiation conditions to introduce –CF₃ at the meta-position relative to the sulfonamide, followed by bromination.

- Directed C–H Functionalization: Rh(III)-catalyzed C–H activation guided by the sulfonamide directing group enables late-stage trifluoromethylation. Polar solvents (e.g., HFIP) and additives (AgSbF₆) enhance selectivity for the para-position.

Both methods require sequential functionalization to avoid interference between the –CF₃ and –SO₂NHEt groups.